5-Fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex heterocyclic compound that features a pyrrole ring fused with a pyrimidine ring
Preparation Methods
The synthesis of 5-Fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with fluoropyrimidine under specific reaction conditions. The process typically includes:
Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole with fluoropyrimidine in the presence of a catalyst.
Multistep Synthesis: This method involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product.
Transition Metal Mediated Synthesis: This method uses transition metals as catalysts to facilitate the cyclization process.
Chemical Reactions Analysis
5-Fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
5-Fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can be compared with other similar compounds such as:
Voriconazole: A triazole antifungal that also contains a fluoropyrimidine moiety.
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities.
2,5-Dimethyl-3-(5-(N-phenylrhodaninyl)methylene)-N-(3-(1H-tetrazol-5-yl)phenyl)pyrrole: A compound with anti-HIV activity that also features a pyrrole ring.
Properties
IUPAC Name |
5-(5-fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4/c17-15-6-18-11-19-16(15)21-9-12-7-20(8-13(12)10-21)14-4-2-1-3-5-14/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOQSYJFKGAVLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=CC=CC=C3)C4=NC=NC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.